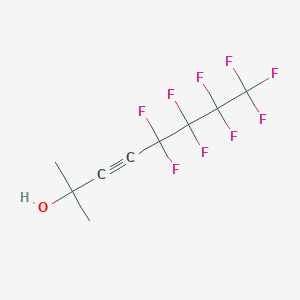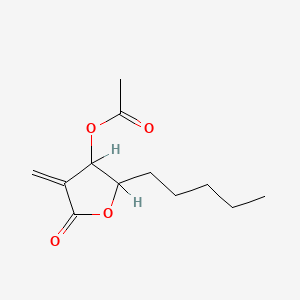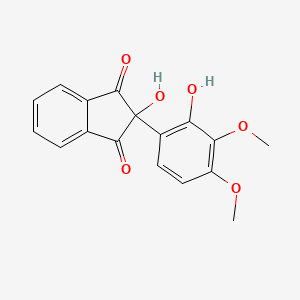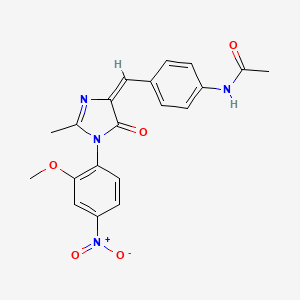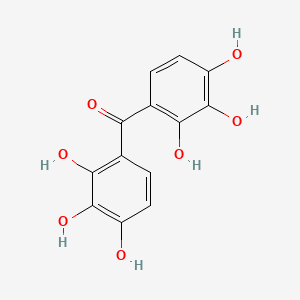
Bis(2,3,4-trihydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4-trihydroxyphenyl)methanone involves several key steps. One common method includes the demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone using boron tribromide (BBr3) in dichloromethane (CH2Cl2) at temperatures ranging from 0°C to 25°C . This reaction yields the desired phenol compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bis(2,3,4-trihydroxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits enzyme inhibition properties, particularly against carbonic anhydrase isozymes.
Mécanisme D'action
The mechanism of action of Bis(2,3,4-trihydroxyphenyl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits carbonic anhydrase isozymes by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Comparaison Avec Des Composés Similaires
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: A closely related compound with similar enzyme inhibition properties.
Bromophenols: These compounds also exhibit significant biological activities, including enzyme inhibition and antioxidant properties.
Uniqueness: Bis(2,3,4-trihydroxyphenyl)methanone is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase isozymes and exhibit potent antioxidant activity. Its combination of multiple hydroxyl groups and a methanone bridge distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
75440-84-5 |
|---|---|
Formule moléculaire |
C13H10O7 |
Poids moléculaire |
278.21 g/mol |
Nom IUPAC |
bis(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O7/c14-7-3-1-5(10(17)12(7)19)9(16)6-2-4-8(15)13(20)11(6)18/h1-4,14-15,17-20H |
Clé InChI |
WFVRYQQSGLPHGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



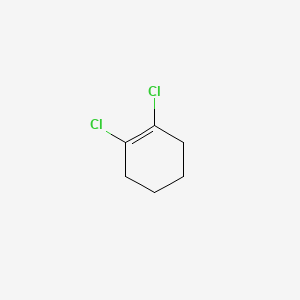
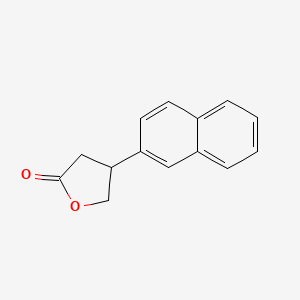
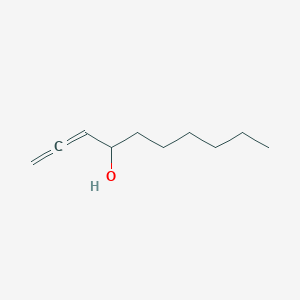
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)

![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
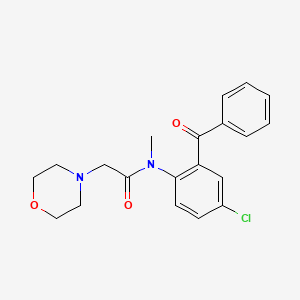
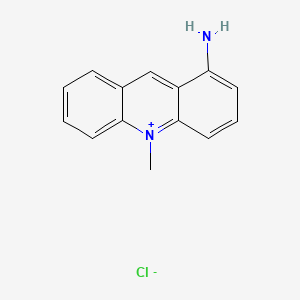
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
